4-Fluoro-3-methoxymethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the fourth position and a methoxymethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-(methoxymethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-hydroxybenzaldehyde.
Methoxymethylation: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for 4-fluoro-3-(methoxymethoxy)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(methoxymethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: 4-Fluoro-3-(methoxymethoxy)benzoic acid.
Reduction: 4-Fluoro-3-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(methoxymethoxy)benzaldehyde depends on the specific reactions it undergoes. For example:
Oxidation and Reduction: The aldehyde group is the primary site of reactivity, undergoing electron transfer processes.
Substitution: The fluorine atom and the methoxymethoxy group influence the reactivity of the benzene ring, directing nucleophilic attack to specific positions.
Comparison with Similar Compounds
- 4-Fluoro-3-methoxybenzaldehyde
- 4-Fluoro-3-hydroxybenzaldehyde
- 4-Fluoro-3-methylbenzaldehyde
Comparison:
- 4-Fluoro-3-methoxybenzaldehyde: Lacks the methoxymethoxy group, making it less sterically hindered.
- 4-Fluoro-3-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxymethoxy group, making it more reactive in certain conditions.
- 4-Fluoro-3-methylbenzaldehyde: Contains a methyl group instead of a methoxymethoxy group, affecting its electronic properties and reactivity.
Properties
Molecular Formula |
C9H9FO3 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
4-fluoro-3-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9FO3/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-5H,6H2,1H3 |
InChI Key |
OCEDRDOZNFHFRR-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.